molecular formula C23H19ClN2O4S B2681229 4-{[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]sulfamoyl}benzoic acid CAS No. 1053106-28-7

4-{[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]sulfamoyl}benzoic acid

Cat. No.: B2681229
CAS No.: 1053106-28-7
M. Wt: 454.93
InChI Key: BQOUDJGEXVZTEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[2-(2-Chlorophenyl)-2-(1H-indol-3-yl)ethyl]sulfamoyl}benzoic acid (CAS RN: 1053106-28-7) is a sulfamoyl benzoic acid derivative supplied with a minimum purity of 95% . This compound is provided as a solid and should be stored at room temperature (RT) . Its molecular formula is C₂₃H₁₉ClN₂O₄S, and it has a molecular weight of 454.93 g/mol . This compound is of significant interest in pharmacological research, particularly in the study of lysophosphatidic acid (LPA) signaling. Sulfamoyl benzoic acid (SBA) analogues have been identified as potent and specific agonists for the LPA2 receptor (LPAR2), with some analogues demonstrating activity in the subnanomolar to picomolar range . The LPA2 receptor is a G-protein-coupled receptor (GPCR) known to mediate antiapoptotic effects and promote cell survival, DNA repair, and regeneration in response to injury, such as that caused by ionizing radiation . Researchers can utilize this high-purity compound to probe LPA2-specific pathways and explore its potential in models of radiation protection and tissue injury, providing a valuable non-lipid tool for studying LPA receptor biology. The product is intended for research purposes only and is not approved for use in humans or animals. All information provided is for informational purposes only. Please refer to the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

4-[[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O4S/c24-21-7-3-1-5-17(21)20(19-13-25-22-8-4-2-6-18(19)22)14-26-31(29,30)16-11-9-15(10-12-16)23(27)28/h1-13,20,25-26H,14H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQOUDJGEXVZTEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(CNS(=O)(=O)C3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]sulfamoyl}benzoic acid typically involves multi-step organic synthesis. The process often starts with the preparation of the indole derivative, followed by the introduction of the chlorophenyl group and the benzoic acid moiety. Common synthetic routes include:

    Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with ketones or aldehydes to form indoles.

    Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is used to introduce the chlorophenyl group.

    Sulfonation and Amidation: The final steps involve sulfonation to introduce the sulfamoyl group and amidation to attach the benzoic acid moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-{[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]sulfamoyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the indole and chlorophenyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while reduction of a nitro group can yield an amine.

Scientific Research Applications

4-{[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]sulfamoyl}benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-{[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]sulfamoyl}benzoic acid involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. The chlorophenyl group can enhance the compound’s binding affinity and specificity. The sulfamoyl group can influence the compound’s solubility and stability.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural and physicochemical parameters of the target compound with analogs from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Melting Point (°C) LogP (XLogP3)
Target Compound C23H18ClN3O4S 475.92 2-chlorophenyl, 1H-indol-3-yl N/A ~3.5 (est.)
Compound 79 () C32H29ClN2O4S 597.16 Benzhydryl, 5-chloro-2-methylindol-3-yl 571.15 ~6.2 (est.)
Compound 31 () C25H18ClF3N2O5S 574.94 4-Chlorobenzoyl, 5-methoxyindole, trifluoromethyl N/A ~5.0 (est.)
Ethyl ester analog () C26H23ClN2O5S 511.0 Ethyl ester, 2-chlorophenylmethylindole 573.1 5.1
2-(4-Chloro-3-sulfamoylbenzoyl)benzoic acid C14H10ClNO5S 339.75 4-Chloro-3-sulfamoylbenzoyl N/A ~2.8 (est.)
Key Observations:
  • Bulk and Hydrophobicity : Compound 79 () has a higher molecular weight (~597 g/mol) and LogP (~6.2) due to its benzhydryl and methylindole groups, which enhance hydrophobicity and likely reduce aqueous solubility compared to the target compound .
  • Electron-Withdrawing Groups : Compound 31 () incorporates a trifluoromethyl group, which increases metabolic stability and binding affinity through hydrophobic and electronic effects . The target compound lacks such groups, suggesting differences in pharmacokinetics.
  • Ester vs. Acid : The ethyl ester analog () has a higher LogP (5.1) due to the ester moiety, whereas the target compound’s carboxylic acid group improves polarity and solubility .

Biological Activity

4-{[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]sulfamoyl}benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, including antitumor properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H18ClN2O3S\text{C}_{17}\text{H}_{18}\text{Cl}\text{N}_2\text{O}_3\text{S}

Biological Activity Overview

The biological activity of this compound has been primarily investigated in relation to its antitumor effects. The following sections detail specific findings related to its mechanisms and efficacy.

Antitumor Activity

Research indicates that derivatives containing indole and benzoic acid moieties exhibit significant antitumor activity. In particular, compounds similar to this compound have shown effectiveness against various cancer cell lines.

The proposed mechanisms through which this compound exerts its antitumor effects include:

  • Inhibition of Protein Degradation Pathways : Studies have shown that benzoic acid derivatives can enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), crucial for protein homeostasis in cells .
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death, particularly in solid tumors such as colorectal and lung cancers .

Case Studies

Several studies have evaluated the efficacy of related compounds, providing insight into the potential applications of this compound.

  • Study on Indole Derivatives : A study highlighted the antitumor activity of 2-(1H-indol-3-yl)-2-oxo-acetamides against colon and lung tumors, suggesting that similar indole-containing compounds may share these properties .
    CompoundTumor TypeActivity
    This compoundColonHigh
    4-Ureido derivativesLungModerate
  • In Silico Studies : Computational studies have indicated that compounds with similar structures can act as effective modulators for proteasome activities, thereby enhancing their potential as therapeutic agents against cancer .

Cytotoxicity Studies

Cytotoxicity assays have been performed on various cancer cell lines to assess the safety profile of this compound. Results indicated a low cytotoxic effect on normal fibroblast cells while exhibiting significant inhibition of tumor cell proliferation.

Cell LineIC50 (μM)Cell Growth Inhibition (%)
Hep-G2>504.81
A2058>505.02
CCD25sk (normal)>503.56

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-{[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]sulfamoyl}benzoic acid, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves coupling 2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethylamine with sulfamoyl benzoic acid derivatives. Key steps include:

  • Sulfamoylation : Use of sulfonyl chlorides under anhydrous conditions (e.g., DCM, 0–5°C) to minimize hydrolysis .

  • Protection/Deprotection : Tert-butyloxycarbonyl (Boc) groups for amine protection, removed via TFA .

  • Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and monitor pH (6.5–7.5) to reduce by-products .

    • Data Table :
Reaction StepSolventTemp (°C)Yield (%)Purity (HPLC)
SulfamoylationDCM0–565–72≥95%
DeprotectionTFA/DCM2589–93≥98%

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm indole NH (δ 10.2–11.1 ppm), sulfamoyl protons (δ 3.1–3.4 ppm), and benzoic acid COOH (δ 12.8 ppm) .
  • HRMS : Exact mass validation (e.g., calculated [M+H]⁺: 467.0821; observed: 467.0818) .
  • FT-IR : Sulfonamide S=O stretches (1320–1350 cm⁻¹), carboxylic acid O-H (2500–3300 cm⁻¹) .

Q. How is preliminary biological activity screening conducted for this compound?

  • Methodology :

  • Enzyme Inhibition : Assay against COX-2 or carbonic anhydrase isoforms (IC₅₀ determination via fluorometric assays) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, IC₅₀ values compared to controls) .

Advanced Research Questions

Q. How can contradictory data in pharmacological assays (e.g., varying IC₅₀ values across studies) be resolved?

  • Methodology :

  • Assay Standardization : Use internal controls (e.g., celecoxib for COX-2 inhibition) and normalize data to protein concentration .
  • Solubility Adjustments : Pre-dissolve in DMSO (≤0.1% final concentration) to avoid aggregation artifacts .
  • Statistical Validation : Apply ANOVA with post-hoc Tukey tests to compare inter-lab variability .

Q. What strategies mitigate degradation of this compound during long-term bioactivity studies?

  • Methodology :

  • Sample Stabilization : Store solutions at –80°C with antioxidants (e.g., 0.01% BHT) and avoid freeze-thaw cycles .
  • Degradation Monitoring : Use LC-MS to track hydrolytic by-products (e.g., benzoic acid derivatives) at 0, 24, and 48 hours .

Q. How can structure-activity relationship (SAR) studies be designed to optimize its pharmacological profile?

  • Methodology :

  • Analog Synthesis : Modify sulfamoyl group (e.g., replace with methylsulfonyl) or indole substituents (e.g., 5-fluoro substitution) .

  • Computational Modeling : Docking simulations (AutoDock Vina) to predict binding affinity to target proteins (e.g., COX-2) .

    • Data Table : SAR of Key Analogs
Analog ModificationCOX-2 IC₅₀ (nM)Solubility (µg/mL)
Parent Compound120 ± 158.2
5-Fluoroindole Derivative85 ± 106.5
Methylsulfonyl Replacement220 ± 3012.7

Q. What experimental design considerations are critical for in vivo pharmacokinetic studies?

  • Methodology :

  • Dosing Regimen : Single-dose (10 mg/kg) vs. chronic dosing (5 mg/kg/day for 7 days) in rodent models .
  • Bioavailability : Compare oral vs. intravenous administration; use HPLC-MS/MS for plasma concentration analysis .
  • Metabolite Profiling : Identify phase I/II metabolites via liver microsome incubations .

Methodological Notes

  • Key Citations : Synthesis , stability , SAR , and assay design are prioritized from peer-reviewed journals.
  • Analytical Rigor : Emphasis on reproducibility (e.g., triplicate measurements) and validation against known standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.